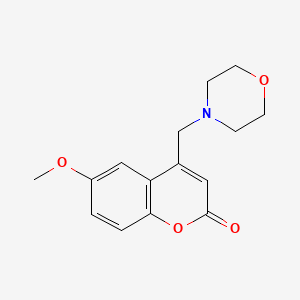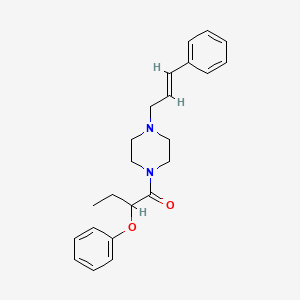![molecular formula C18H25NO4 B5345743 methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)
methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate, also known as DMPP, is a chemical compound that has found widespread use in scientific research. DMPP is a potent and selective agonist for the muscarinic acetylcholine receptor subtype M1, which plays a critical role in cognitive processes such as learning and memory.
Mecanismo De Acción
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate acts as a selective agonist for the M1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. Activation of the M1 receptor by this compound leads to the activation of intracellular signaling pathways that mediate the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has been shown to increase gastrointestinal motility and decrease blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is a potent and selective agonist for the M1 receptor, which makes it a valuable tool for investigating the role of the M1 receptor in various physiological and pathological processes. However, this compound has a short half-life and is rapidly metabolized in vivo, which limits its usefulness in long-term studies.
Direcciones Futuras
For methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate research include the development of more stable analogs of this compound that can be used in long-term studies. The development of more selective agonists and antagonists for the M1 receptor will also be valuable for investigating the role of the M1 receptor in various physiological and pathological processes. The use of this compound in combination with other drugs or therapies may also be explored as a potential treatment for various diseases.
Métodos De Síntesis
The synthesis of methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with propionyl chloride to yield 2-(2,5-dimethylphenoxy)propanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is reacted with piperidine to form the ester this compound. The overall yield of this compound is approximately 50%.
Aplicaciones Científicas De Investigación
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been extensively used in scientific research as a tool to investigate the role of the M1 receptor in various physiological and pathological processes. This compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been used to investigate the role of the M1 receptor in the regulation of glucose homeostasis, cardiovascular function, and gastrointestinal motility.
Propiedades
IUPAC Name |
methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-5-6-13(2)16(11-12)23-14(3)17(20)19-9-7-15(8-10-19)18(21)22-4/h5-6,11,14-15H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCYMFOGQXGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
![(4aR*,8aR*)-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5345731.png)

![6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
![4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)
